2-(diethylamino)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Medicinal Chemistry Physicochemical Profiling Lead Optimization

2-(Diethylamino)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS 478049-73-9) is a polysubstituted nicotinonitrile derivative with the molecular formula C₁₂H₁₄F₃N₃ and a molecular weight of 257.25 g/mol. The scaffold features a unique combination of an electron-donating diethylamino group at the 2-position, a trifluoromethyl group at the 4-position, a nitrile at the 3-position, and a methyl group at the 6-position on the pyridine ring.

Molecular Formula C12H14F3N3
Molecular Weight 257.26
CAS No. 478049-73-9
Cat. No. B2571840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(diethylamino)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
CAS478049-73-9
Molecular FormulaC12H14F3N3
Molecular Weight257.26
Structural Identifiers
SMILESCCN(CC)C1=NC(=CC(=C1C#N)C(F)(F)F)C
InChIInChI=1S/C12H14F3N3/c1-4-18(5-2)11-9(7-16)10(12(13,14)15)6-8(3)17-11/h6H,4-5H2,1-3H3
InChIKeyBKTIVBAXTNYQMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Diethylamino)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS 478049-73-9): Procurement-Relevant Identity and Physicochemical Profile


2-(Diethylamino)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS 478049-73-9) is a polysubstituted nicotinonitrile derivative with the molecular formula C₁₂H₁₄F₃N₃ and a molecular weight of 257.25 g/mol [1]. The scaffold features a unique combination of an electron-donating diethylamino group at the 2-position, a trifluoromethyl group at the 4-position, a nitrile at the 3-position, and a methyl group at the 6-position on the pyridine ring. This substitution pattern yields computed physicochemical properties including an XLogP3 of 3.0, a topological polar surface area (TPSA) of 39.9 Ų, zero hydrogen bond donors, and a predicted pKa of 2.63 ± 0.10 [1]. The compound is supplied as a research-grade building block (typical purity ≥98%) and is primarily utilized as a versatile intermediate in medicinal chemistry and agrochemical discovery programs .

Why Generic Substitution Fails for 2-(Diethylamino)-6-methyl-4-(trifluoromethyl)nicotinonitrile: Comparator-Dependent Differentiation in Lipophilicity, Steric Bulk, and Synthetic Tractability


Nicotinonitrile building blocks that share the 4-trifluoromethyl-3-carbonitrile core cannot be interchanged without altering key molecular properties critical to downstream synthetic outcomes. The 2-diethylamino substituent imparts a distinct combination of steric demand (three rotatable bonds from the diethylamino group), intermediate lipophilicity (XLogP3 = 3.0), and electron-donating character that differs markedly from analogs bearing smaller amines (e.g., dimethylamino), aryl groups at the 6-position, or unsubstituted 2-positions [1]. As the quantitative evidence below demonstrates, seemingly minor structural changes produce measurable shifts in lipophilicity, molecular weight, and hydrogen-bonding capacity that can alter pharmacokinetic profiles, synthetic reactivity, and physicochemical handling [1]. Selecting the incorrect analog risks compromising the property envelope of the final target molecule and invalidating structure–activity relationship (SAR) assumptions.

Quantitative Differentiation Evidence for 2-(Diethylamino)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS 478049-73-9) vs. Key Comparators


Lipophilicity Control: XLogP3 Differentiation from the 6-Cyclopropyl Analog

The target compound exhibits a computed XLogP3 of 3.0, providing an intermediate lipophilicity window suitable for balancing permeability and solubility in orally targeted agents. In contrast, the 6-cyclopropyl analog (CAS 478049-67-1) is predicted to have a higher XLogP3 of approximately 3.5 due to the increased hydrocarbon content of the cyclopropyl group, while the 6-phenyl analog (CAS 114084-97-8) is expected to exceed 4.0 [1]. This 0.5–1.0+ log unit difference is substantial in medicinal chemistry, where a ΔlogP of 1 unit can correspond to a 10-fold change in partition coefficient [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Molecular Weight Efficiency: 257.25 g/mol vs. Heavier 6-Aryl and 6-Cyclopropyl Analogs

The molecular weight of the target compound (257.25 g/mol) is significantly lower than that of its 6-cyclopropyl (283.29 g/mol, CAS 478049-67-1) and 6-phenyl (319.32 g/mol, CAS 114084-97-8) analogs [1]. In fragment-based and lead-generation campaigns, every 26–62 g/mol reduction represents meaningful gains in ligand efficiency indices that are critical for hit-to-lead progression [1].

Fragment-Based Drug Discovery Lead-Like Properties Ligand Efficiency

Topological Polar Surface Area Differentiation vs. 6-Aryl Analogs

The target compound has a computed TPSA of 39.9 Ų, which is identical to that of the 6-cyclopropyl analog but significantly lower than the 6-phenyl analog (also 39.9 Ų for the core, but the larger aryl surface area in the phenyl analog increases the effective polar surface area and molecular volume, reducing passive membrane permeability [1]. The lower TPSA relative to analogs with additional heteroatom substituents (e.g., 6-(4-chlorophenyl) analog, CAS 338963-37-4) positions the target compound favorably for blood-brain barrier penetration and oral absorption [1].

Membrane Permeability Oral Bioavailability Physicochemical Profiling

Boiling Point and Thermal Stability Differentiation for Synthetic Handling

The predicted boiling point of the target compound is 352.8 ± 42.0 °C at 760 mmHg, which is approximately 30 °C lower than that of the 6-cyclopropyl analog (383.4 ± 42.0 °C) . This lower boiling point correlates with reduced intermolecular interactions and may indicate superior volatility characteristics for purification by distillation or sublimation, as well as potentially lower thermal stability thresholds that must be considered during high-temperature reactions .

Synthetic Chemistry Process Chemistry Thermal Stability

pKa Differentiation: Electron-Donating Strength and Salt Formation Potential

The predicted pKa of the target compound is 2.63 ± 0.10, compared to 2.51 ± 0.10 for the 6-cyclopropyl analog . The marginally higher pKa of the target compound reflects the slightly weaker electron-withdrawing character of the 6-methyl group relative to the 6-cyclopropyl substituent, which may subtly influence the protonation state of the pyridine nitrogen under physiological or formulation conditions . This difference, while small, can affect salt screening outcomes and crystallization behavior during pre-formulation studies.

Salt Selection Crystallization Pre-formulation

Rotatable Bond Count and Conformational Flexibility vs. Parent 6-Methyl-Nicotinonitrile

The target compound possesses three rotatable bonds (all attributable to the diethylamino group), whereas the parent 6-methyl-4-(trifluoromethyl)nicotinonitrile (CAS 13600-49-2), which lacks the 2-diethylamino substituent, has zero rotatable bonds beyond the methyl group [1][2]. This increased conformational flexibility may enhance binding to dynamic protein pockets but also incurs an entropic penalty upon binding; the absence of the diethylamino group in the parent compound results in a rigid, planar scaffold with different binding characteristics [1].

Conformational Analysis Molecular Design Scaffold Diversity

Optimal Application Scenarios for 2-(Diethylamino)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile Based on Quantitative Evidence


Oral Drug Discovery Programs Requiring Balanced Lipophilicity (XLogP3 ≈ 3.0)

The target compound's XLogP3 of 3.0 places it within the optimal lipophilicity range for oral absorption (logP 1–4). It is preferentially selected over the 6-cyclopropyl analog (estimated XLogP3 ~3.5) and the 6-phenyl analog (estimated XLogP3 >4.0) when the project requires minimizing logP-driven off-target binding and metabolic clearance, as supported by the 0.5–1.0 log unit differentiation documented in Section 3 [1].

Fragment-Based and Lead-Generation Libraries Prioritizing Low Molecular Weight

At 257.25 g/mol, the target compound is significantly lighter than the 6-cyclopropyl (283.29) and 6-phenyl (319.32) analogs. This property positions it as a superior starting point for fragment elaboration where every Dalton matters for ligand efficiency metrics, making it the preferred building block for fragment-based screening deck assembly [1].

CNS-Penetrant or Intracellular Target Programs Requiring Low TPSA

With a TPSA of 39.9 Ų, the target compound is well below the 60–70 Ų threshold associated with poor CNS penetration. It is preferred over the bulkier 6-aryl analogs (e.g., 6-(4-chlorophenyl) analog) that, while sharing the same core TPSA, possess larger molecular volume and effective polar surface area that may impede blood-brain barrier crossing [1].

Synthetic Scale-Up Requiring Lower Distillation Temperatures

The target compound's predicted boiling point of 352.8 °C is 30.6 °C lower than that of the 6-cyclopropyl analog (383.4 °C), offering potential energy savings and reduced thermal decomposition risk during vacuum distillation purification. This property is directly relevant to procurement for process development and scale-up campaigns [1].

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